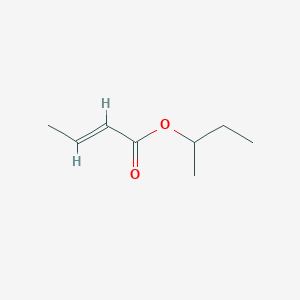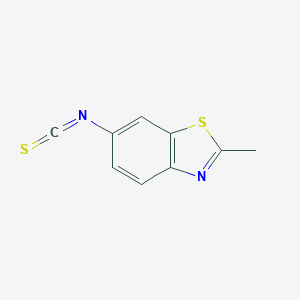
Rhenium boride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(boranylidyne)rhenium typically involves the deoxygenation of commercially available perrhenate anion (ReO₄⁻) with pinacol borane (HBpin). This reaction results in the formation of a rhenium complex comprising hydride and boron ligands . The structure of the resulting complex can be analyzed using X-ray crystallography, NMR spectroscopy, and DFT calculations .
Industrial Production Methods: While specific industrial production methods for bis(boranylidyne)rhenium are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired complex. The process may involve the use of specialized equipment for handling and purifying the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Rhenium boride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as a catalyst or reactant.
Reduction: It can also undergo reduction reactions, often involving the transfer of electrons to or from the rhenium center.
Substitution: Substitution reactions involving bis(boranylidyne)rhenium typically involve the replacement of ligands around the rhenium center.
Common Reagents and Conditions: Common reagents used in reactions with bis(boranylidyne)rhenium include pinacol borane (HBpin), 9-borabicyclo[3.3.1]nonane (9-BBN), and various organic substrates. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving bis(boranylidyne)rhenium depend on the specific reaction type. For example, hydroboration reactions can yield borylated organic compounds, while oxidation reactions may produce rhenium oxides .
Wissenschaftliche Forschungsanwendungen
Rhenium boride has several scientific research applications, including:
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic and mechanical properties.
Biological Applications: While not extensively studied, there is potential for bis(boranylidyne)rhenium to be used in biological applications, such as antimicrobial agents.
Wirkmechanismus
The mechanism by which bis(boranylidyne)rhenium exerts its effects involves the activation of B-H bonds by the rhenium center. This activation facilitates various catalytic processes, such as hydroboration and C-H borylation. The molecular targets and pathways involved in these reactions include the coordination of boron ligands to the rhenium center and subsequent electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Rhenium Tricarbonyl Complexes: These complexes are known for their use in biological imaging and catalysis.
Rhenium Oxides: Used in various catalytic processes, including oxidation reactions.
Rhenium Halides:
Uniqueness: Rhenium boride is unique due to its ability to activate B-H bonds and facilitate hydroboration reactions with high regioselectivity. This property distinguishes it from other rhenium complexes, making it a valuable compound for specific catalytic applications .
Eigenschaften
CAS-Nummer |
12355-99-6 |
|---|---|
Molekularformel |
B2Re |
Molekulargewicht |
207.83 g/mol |
IUPAC-Name |
bis(boranylidyne)rhenium |
InChI |
InChI=1S/2B.Re |
InChI-Schlüssel |
OLXPHXSOQYDZNT-UHFFFAOYSA-N |
SMILES |
[B].[B].[Re] |
Kanonische SMILES |
B#[Re]#B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


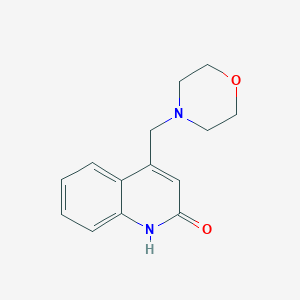

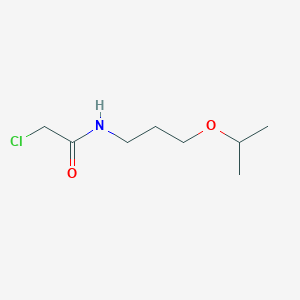
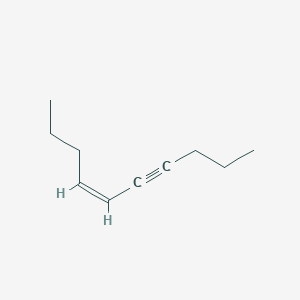
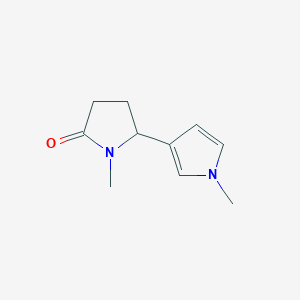

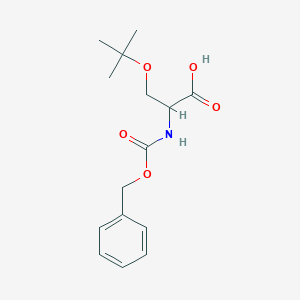
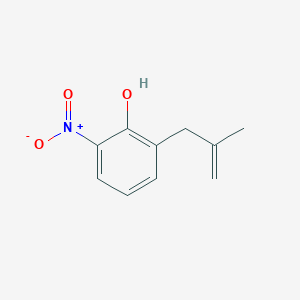
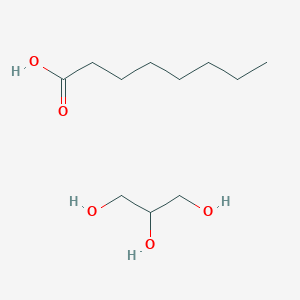
![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)

